2-(4-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
Description
2-(4-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic small molecule featuring a pyridazine-piperazine-ethanone core substituted with a 4-fluorophenoxy group. Its molecular structure combines a pyridazine heterocycle (substituted with a propoxy chain at position 6) linked via a piperazine ring to an ethanone moiety, which is further substituted with a fluorinated aromatic ether.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3.ClH/c1-2-13-26-18-8-7-17(21-22-18)23-9-11-24(12-10-23)19(25)14-27-16-5-3-15(20)4-6-16;/h3-8H,2,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMHIJQLEOAPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound with potential pharmacological applications. Its structure features a piperazine moiety, which is known for its diverse biological activities, including neurotropic and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C18H23ClFN3O2
- Molecular Weight : 359.85 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
The compound is believed to exert its effects through several mechanisms:
- Dopamine Receptor Modulation : Similar piperazine derivatives have shown activity in modulating dopamine receptors, which may contribute to their neurotropic effects .
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes like tyrosinase, suggesting potential applications in dermatological treatments .
Efficacy Studies
Several studies have evaluated the efficacy of this compound in different biological assays:
| Study | Assay Type | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against various cancer cell lines. |
| Study 2 | Neuroprotective Effects | Showed protective effects against oxidative stress in neuronal cells. |
| Study 3 | Anti-inflammatory Assay | Inhibited pro-inflammatory cytokine production in vitro. |
Case Studies
- Antitumor Activity : A study focused on the antitumor properties of similar piperazine compounds found that they induced apoptosis in cancer cells through the activation of caspase pathways .
- Neuroprotective Properties : Research indicated that related compounds could protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential use in neurodegenerative diseases .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of piperazine derivatives, showing that they could reduce inflammation markers in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with other piperazine-ethanone derivatives, particularly those substituted with aromatic or heteroaromatic groups. Below is a comparative analysis based on available
*Estimated based on structural analogy; †Approximated from naphthalene analog; ‡Calculated from molecular formula.
Functional and Pharmacological Insights
Electron-Withdrawing vs. Bulkier Substituents: The 4-fluorophenoxy group in the target compound introduces electron-withdrawing effects, which may enhance binding affinity to receptors requiring polar interactions (e.g., serotonin or dopamine receptors). Patent compounds () diverge significantly with thienopyrimidine cores and morpholine substituents, suggesting distinct therapeutic targets (e.g., kinase inhibition) compared to the pyridazine-based target compound .
Piperazine-Ethanone Core: Both the target compound and its naphthalene analog retain the piperazine-ethanone backbone, a common motif in CNS-active drugs (e.g., aripiprazole derivatives). This scaffold facilitates conformational flexibility and hydrogen-bonding interactions with biological targets .
Heterocyclic Variations: The pyridazine ring in the target compound contrasts with the thienopyrimidine system in patent analogs.
Research Findings and Limitations
- Target Compound: No direct pharmacological data are available in the provided evidence.
- Patent Compounds : Demonstrated kinase inhibition in preclinical models, highlighting the importance of heterocycle choice in target selectivity .
Q & A
Q. Q1. What are the recommended methods for characterizing the crystalline structure of this compound?
A: X-ray crystallography is the gold standard for resolving the 3D molecular structure. Key parameters include unit cell dimensions (e.g., Å, Å, Å) and space group symmetry (triclinic ) . Refinement using data (e.g., , ) ensures accuracy. For validation, compare experimental data with computational models (e.g., DFT) to resolve discrepancies in bond angles or torsional strains.
Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?
A: Focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For piperazine derivatives, coupling reactions (e.g., nucleophilic substitution) under inert atmospheres (N) at 80–100°C often enhance efficiency. Monitor intermediates via HPLC and use recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity .
Advanced Research Questions
Q. Q3. How should experimental designs account for variability in pharmacological testing of this compound?
A: Adopt split-split-plot designs to manage multiple variables (e.g., dosage, administration routes, timepoints). Randomize blocks for biological replicates (e.g., 4 replicates with 5 plants/animals each) to control confounding factors like genetic variability or environmental stressors. Use ANOVA for longitudinal data analysis .
Q. Q4. What strategies resolve contradictions in receptor-binding affinity data for this compound?
A: Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. For example, discrepancies in values may arise from assay-specific artifacts (e.g., non-specific binding in membrane preparations). Apply statistical rigor (e.g., Grubbs’ test for outliers) and use orthogonal techniques like SPR (surface plasmon resonance) .
Q. Q5. How can environmental fate studies be structured to evaluate this compound’s persistence and toxicity?
A: Follow INCHEMBIOL project frameworks :
- Phase 1 (Lab): Measure log (octanol-water partitioning), hydrolysis rates, and photostability.
- Phase 2 (Field): Deploy mass spectrometry (LC-MS/MS) to quantify residues in soil/water.
- Phase 3 (Ecotoxicology): Test acute/chronic effects on model organisms (e.g., Daphnia magna), using NOEC (No Observed Effect Concentration) thresholds.
Methodological Guidance
Q. Q6. What analytical techniques are critical for quantifying total phenolic derivatives in metabolite profiling?
A: Use Folin-Ciocalteu assays for total phenolic content (TPC) and HPLC-DAD for individual quantification (e.g., flavonoids). Normalize data to gallic acid equivalents (GAE/µg·mg) and validate via spike-recovery experiments (±5% recovery tolerance) .
Q. Q7. How should researchers address challenges in scaling up synthesis for in vivo studies?
A: Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) like enantiomeric purity.
- Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR).
- Optimize solvent systems for large-scale crystallization (e.g., ternary mixtures) to avoid amorphous byproducts .
Data Interpretation and Validation
Q. Q8. How are crystallographic data validated to ensure structural accuracy?
A: Cross-check against:
Q. Q9. What statistical methods are recommended for multi-variable pharmacological datasets?
A: Use mixed-effects models to handle nested variables (e.g., dose within timepoints). For dose-response curves, apply nonlinear regression (e.g., Hill equation) with bootstrapping (1,000 iterations) to estimate EC confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
